molecular formula C17H17Cl2NO B5885466 N-(2-tert-butylphenyl)-3,4-dichlorobenzamide

N-(2-tert-butylphenyl)-3,4-dichlorobenzamide

Cat. No. B5885466
M. Wt: 322.2 g/mol
InChI Key: VRFXHMCYVDCEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-3,4-dichlorobenzamide, commonly known as BDCRB, is a chemical compound that has been studied extensively for its potential applications in scientific research. BDCRB is a member of the benzamide family of compounds and is commonly used as a tool compound in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of BDCRB is not fully understood, but it is believed to act by binding to specific sites on enzymes and proteins, thereby inhibiting their activity. BDCRB has been shown to bind to the ATP-binding site of protein kinase CK2, which is essential for its activity. It has also been shown to bind to the DNA-binding site of DNA topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BDCRB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inhibiting the activity of protein kinase CK2. BDCRB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDCRB has been shown to have anti-inflammatory effects, possibly by inhibiting the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using BDCRB in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to study specific pathways and processes without affecting other pathways in the cell. However, one limitation of using BDCRB is its potential toxicity, as it has been shown to induce apoptosis in some cell types. Additionally, BDCRB may not be effective in all cell types or under all conditions.

Future Directions

There are many potential future directions for research on BDCRB. One area of interest is its potential as a therapeutic agent for cancer and other diseases. BDCRB has shown promise in inhibiting the growth of cancer cells and inducing apoptosis, and further research may lead to the development of new cancer treatments. Additionally, BDCRB may have potential as a tool compound for studying other enzymes and proteins involved in various biological processes. Further research is needed to fully understand the mechanism of action of BDCRB and its potential applications in scientific research and medicine.

Synthesis Methods

BDCRB can be synthesized using a variety of methods, including the reaction of 2-tert-butylphenylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

BDCRB has been widely used in scientific research as a tool compound for studying various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, including protein kinase CK2 and DNA topoisomerase II, which are involved in cell growth and division. BDCRB has also been used as a fluorescent probe to study the binding of ligands to proteins.

properties

IUPAC Name

N-(2-tert-butylphenyl)-3,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c1-17(2,3)12-6-4-5-7-15(12)20-16(21)11-8-9-13(18)14(19)10-11/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFXHMCYVDCEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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